B1578911 Z-D-cyclohexylalanine

Z-D-cyclohexylalanine

Cat. No.: B1578911
M. Wt: 305.3
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Cyclohexylalanine (Z-D-Cha-OH) is a protected non-proteinogenic amino acid derivative characterized by a benzyloxycarbonyl (Z) protecting group, a D-configuration, and a cyclohexyl side chain. Its molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 305.3 g/mol . As reported by INDOFINE Chemical Company, the compound exists as a colorless liquid with a purity of 98.2% (HPLC) and an optical rotation of [α]²⁰D = +14.5° (0.1% in methanol). Residual solvents include 5.0% diisopropyl ether, and water content is 0.3% (KF) . These properties make it valuable in peptide synthesis and medicinal chemistry, where stereochemical integrity and purity are critical.

Properties

Molecular Weight

305.3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison based on available data and inferred properties:

Table 1: Key Properties of Z-D-Cyclohexylalanine and Hypothetical Analogs

Property Z-D-Cha-OH Z-L-Alanine (Hypothetical) Z-D-Phenylalanine (Hypothetical) Tofenamic Acid
Molecular Formula C₁₇H₂₃NO₄ C₁₀H₁₁NO₄ C₁₆H₁₅NO₄ C₁₄H₁₂ClNO₂
Molecular Weight 305.3 g/mol 209.2 g/mol 285.3 g/mol 261.7 g/mol
Purity (HPLC) 98.2% >95% (Typical) >95% (Typical) N/A
Optical Rotation +14.5° -14.5° (L-enantiomer) +25.0° (D-enantiomer) N/A
Side Chain Cyclohexyl Methyl Phenyl Diphenylamine
Primary Applications Peptide synthesis Peptide synthesis Peptide synthesis Anti-inflammatory

Structural and Functional Insights

Stereochemical Specificity: The D-configuration of Z-D-Cha-OH distinguishes it from naturally occurring L-amino acids. For example, Z-L-Alanine would exhibit an opposite optical rotation (e.g., [α]²⁰D = -14.5°), impacting its biological activity and compatibility with enzymatic systems .

Purity and Stability :

  • Z-D-Cha-OH’s 93.8% purity (NaOH) suggests moderate stability under basic conditions, which may differ from phenylalanine derivatives due to the electron-donating cyclohexyl group .
  • Residual solvents like diisopropyl ether (5.0%) highlight purification challenges unique to its liquid state, unlike crystalline analogs such as Z-L-Alanine .

Functional Analogues :

  • Tofenamic Acid , a diphenylamine derivative, shares structural motifs with Z-D-Cha-OH (e.g., aromatic/protected groups) but serves divergent roles (anti-inflammatory vs. peptide building block) .

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